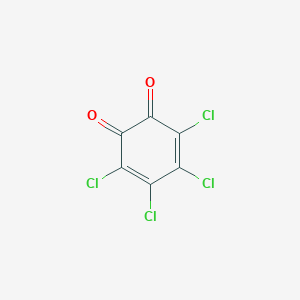

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrachloro-O-benzoquinone can be synthesized through the chlorination of hydroquinone or benzoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure complete chlorination of the benzoquinone ring .

Industrial Production Methods: In industrial settings, tetrachloro-O-benzoquinone is produced by the chlorination of hydroquinone in the presence of a solvent such as acetic acid. The reaction is conducted at elevated temperatures to facilitate the chlorination process. The resulting product is then purified through crystallization or distillation to obtain high-purity tetrachloro-O-benzoquinone .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrachloro-O-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with nucleophiles such as amines and hydroxamic acids, leading to the formation of substituted products .

Common Reagents and Conditions:

Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) to form tetrachlorohydroquinone.

Substitution: The compound reacts with nucleophiles such as N-methyl benzohydroxamic acid under mild conditions to form N-O bonded intermediates.

Major Products Formed:

Oxidation: Formation of hydroxyl and alkoxyl radicals.

Reduction: Formation of tetrachlorohydroquinone.

Substitution: Formation of C-N and C-O bonded products.

Applications De Recherche Scientifique

Organic Synthesis

Chloranil is widely utilized as a reagent in organic synthesis due to its strong electrophilic nature. It serves as a hydrogen acceptor in various reactions, enabling the conversion of cyclohexadienes to aromatic compounds. Notably, chloranil is employed in:

- Aromatization Reactions : Chloranil facilitates the transformation of non-aromatic compounds into aromatic derivatives through oxidative processes .

- Oxidative Rearrangement : It participates in oxidative rearrangements that are crucial for synthesizing complex organic molecules .

Analytical Chemistry

In analytical chemistry, chloranil is used for detecting and quantifying secondary amines. This application is particularly useful in:

- Colorimetric Tests : Chloranil reacts with secondary amines to produce colored derivatives (brown/red/orange), allowing for qualitative analysis of amine presence .

- Testing for Proline Derivatives : The reaction with chloranil can confirm the presence of proline and related compounds .

Environmental Applications

Chloranil's environmental impact has garnered attention due to its persistence and potential toxicity:

- Aquatic Toxicity : Studies indicate that chloranil poses risks to aquatic life, particularly salmon, due to its presence as a degradation product of pentachlorophenol .

- Bioaccumulation Concerns : Its stability in the environment raises concerns about bioaccumulation and long-term ecological effects .

Pharmaceutical Applications

Chloranil is recognized for its role in pharmaceuticals:

- Precursor to Therapeutic Agents : It is a precursor for several dyes and pharmaceutical compounds, including diaziquone (AZQ), which is used as a cancer chemotherapeutic agent .

- Research in Cancer Therapeutics : The National Cancer Institute has highlighted chloranil's potential in developing new cancer treatments through its participation in various biochemical pathways .

Industrial Applications

Chloranil finds applications in the dye industry:

- Dye Production : It serves as an intermediate in synthesizing pigments such as pigment violet 23, which are used extensively in textiles and coatings .

Case Studies

Mécanisme D'action

Tetrachloro-O-benzoquinone exerts its effects primarily through its strong electron-accepting properties. It can undergo redox reactions, leading to the formation of reactive intermediates such as radicals. These intermediates can interact with biological molecules, causing oxidative damage to DNA, proteins, and lipids. The compound’s ability to generate ROS is a key factor in its potential genotoxic and carcinogenic effects .

Comparaison Avec Des Composés Similaires

Tetrachloro-P-benzoquinone (p-TCBQ): Similar in structure but differs in the position of chlorine atoms on the benzoquinone ring.

2,5-Dichloro-1,4-benzoquinone (DCBQ): Contains two chlorine atoms and is also studied for its genotoxic effects.

Uniqueness: Tetrachloro-O-benzoquinone is unique due to its strong electron-accepting properties and its ability to form stable radicals. This makes it a valuable compound in various chemical and industrial applications. Its potential genotoxic and carcinogenic effects also make it a compound of interest in toxicological studies .

Activité Biologique

3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione (CAS No. 2435-53-2) is a chlorinated organic compound with notable biological activity. It is structurally related to chloranil and exhibits properties that make it significant in various biological and chemical applications. This article explores its biological activity, including effects on cellular processes, potential therapeutic applications, and relevant case studies.

Molecular Formula: C₆Cl₄O₂

Molecular Weight: 245.88 g/mol

InChIKey: VRGCYEIGVVTZCC-UHFFFAOYSA-N

Safety Classifications: Toxic (Xn), Dangerous to the environment (N) with hazard codes R20 (harmful by inhalation), R36/38 (irritating to eyes and skin), R50/53 (very toxic to aquatic organisms) .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of metabolic pathways. A study found that this compound effectively inhibited the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

The compound has shown cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. For instance, a study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines .

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli using broth microdilution methods. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A laboratory investigation assessed the effects of this compound on MCF-7 breast cancer cells. The study found that exposure to varying concentrations (10 µM to 100 µM) resulted in increased apoptosis rates as measured by flow cytometry. The compound activated caspase-3 and -9 pathways significantly at higher concentrations (above 50 µM), indicating its potential as an anticancer therapeutic .

Research Findings Summary Table

Propriétés

IUPAC Name |

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGCYEIGVVTZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883844 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-53-2 | |

| Record name | o-Chloranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chloranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloro-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLORANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrachloro-o-benzoquinone?

A1: Tetrachloro-o-benzoquinone has the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrachloro-o-benzoquinone?

A2: Several spectroscopic techniques can be employed for characterizing tetrachloro-o-benzoquinone, including:

- Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique has been used to study the different phases of tetrachloro-o-benzoquinone crystals under high pressure. []

- X-ray Photoelectron Spectroscopy (XPS): XPS is valuable for studying charge-transfer interactions between tetrachloro-o-benzoquinone and other molecules, revealing information about electronic structure and bonding. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are helpful for structure elucidation, particularly in studying the reactions of tetrachloro-o-benzoquinone with phosphorus-containing compounds. [, , , , , , ]

Q3: How does tetrachloro-o-benzoquinone interact with biological systems?

A3: Tetrachloro-o-benzoquinone has been identified as a toxic component in bleached kraft chlorination effluent, negatively impacting young Atlantic salmon. [] It is also a potential metabolite of pentachlorophenol, a known carcinogen. [, ] Studies suggest tetrachloro-o-benzoquinone exerts its toxicity through interactions with sulfhydryl groups in enzymes. []

Q4: Can you elaborate on the role of tetrachloro-o-benzoquinone as a metabolite of pentachlorophenol and its implications?

A4: Research indicates that the degradation of pentachlorophenol, a widely used wood preservative, can produce tetrachloro-o-benzoquinone as a byproduct. [] This finding is significant because tetrachloro-o-benzoquinone is suspected to contribute to the overall toxicity and carcinogenicity associated with pentachlorophenol exposure. Understanding the formation and reactivity of tetrachloro-o-benzoquinone in such environmental contexts is crucial for assessing the potential risks posed by pentachlorophenol contamination.

Q5: What is the significance of tetrachloro-o-benzoquinone’s interaction with sulfhydryl groups?

A5: Tetrachloro-o-benzoquinone can inhibit enzymes by interacting with their sulfhydryl groups, particularly those located at active sites. [] This inhibition can disrupt essential biological processes, contributing to the compound's toxicity. Understanding these interactions is crucial for elucidating the mechanisms underlying the toxic effects of tetrachloro-o-benzoquinone on various organisms.

Q6: What are the common reaction pathways of tetrachloro-o-benzoquinone?

A6: Tetrachloro-o-benzoquinone participates in various reactions, including:

- Cycloaddition reactions: It can act as a dienophile in Diels-Alder reactions, adding to conjugated dienes to form cyclic adducts. [, , , ]

- Nucleophilic substitution reactions: Tetrachloro-o-benzoquinone can undergo nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. [, , ]

- Oxidative addition reactions: It can react with phosphorus(III) compounds, leading to oxidative addition and the formation of phosphorus(V) species. [, , , , , ]

- Charge-transfer complex formation: Tetrachloro-o-benzoquinone can form charge-transfer complexes with electron-rich molecules. [, , , ]

Q7: How does tetrachloro-o-benzoquinone react with 6,6-dimethylfulvene?

A7: The reaction between tetrachloro-o-benzoquinone and 6,6-dimethylfulvene proceeds through a cycloaddition mechanism, but interestingly, it exhibits periselectivity, meaning it can lead to different product ratios depending on the reaction conditions. [] This periselectivity arises from the formation of "ambimodal transition states," which can lead to either [6+4]/[4+2] or [4+2]/[2+4] adducts. Further interconversion between these adducts is possible through 3,3-sigmatropic shift reactions.

Q8: Can you elaborate on the oxidative addition reactions of tetrachloro-o-benzoquinone with phosphorus(III) compounds?

A8: Tetrachloro-o-benzoquinone readily participates in oxidative addition reactions with phosphorus(III) compounds, acting as an oxidizing agent. [, , , , , ] During these reactions, tetrachloro-o-benzoquinone is reduced to its corresponding catechol form, while the phosphorus(III) center is oxidized to phosphorus(V). These reactions often result in the formation of spirocyclic or bicyclic phosphorus compounds, which are of interest due to their unique structures and potential applications in catalysis and materials science.

Q9: Has tetrachloro-o-benzoquinone shown any catalytic properties?

A9: While tetrachloro-o-benzoquinone itself is not commonly used as a catalyst, its complexes with manganese have been investigated for their catalytic activity in the reduction of dioxygen to hydrogen peroxide. [, ] This catalytic activity is attributed to the ability of the manganese center to cycle between different oxidation states, facilitated by the redox-active nature of the tetrachloro-o-benzoquinone-derived catecholate ligand.

Q10: What is known about the stability of tetrachloro-o-benzoquinone?

A11: Tetrachloro-o-benzoquinone is known to be unstable in aqueous solutions, undergoing a Cannizzaro-type disproportionation reaction in the presence of alkali to form tetrachloromuconic acid and tetrachlorocatechol. [] This instability should be considered when handling and storing the compound, especially in the context of biological and environmental studies.

Q11: Has computational chemistry been applied to study tetrachloro-o-benzoquinone?

A11: Yes, computational studies using Density Functional Theory (DFT) have been conducted to investigate various aspects of tetrachloro-o-benzoquinone, including:

- Reaction mechanisms: DFT calculations have elucidated the reaction mechanisms between tetrachloro-o-benzoquinone and various reactants, such as N-methyl benzohydroxamic acid and hydrogen peroxide. [, ] These studies provide insights into the pathways, intermediates, and transition states involved in these reactions.

- Electronic properties: DFT calculations have been used to study the one-electron reduction behavior of tetrachloro-o-benzoquinone and the effect of solvation on its electron affinity. [] This information is crucial for understanding its redox properties and its role in electron-transfer processes.

- Charge-transfer interactions: DFT has also been utilized to study charge-transfer interactions between tetrachloro-o-benzoquinone and graphene, revealing the formation of low-energy charge-transfer bands in the near-infrared region. []

Q12: What is the environmental impact of tetrachloro-o-benzoquinone?

A14: Tetrachloro-o-benzoquinone, as a component of bleached kraft chlorination effluent, poses a threat to aquatic life, particularly salmon. [] Additionally, its presence as a degradation product of pentachlorophenol raises concerns about its persistence and potential for bioaccumulation in the environment. [] More research is needed to fully assess its long-term ecological effects and develop effective mitigation strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.